BenchChemオンラインストアへようこそ!

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide

DHFR inhibition Antifolate Enzyme kinetics

N-(Benzo[b]thiophen-5-yl)isoxazole-5-carboxamide (CAS 919860-89-2) is a heterocyclic small molecule with molecular formula C12H8N2O2S and molecular weight 244.27 g·mol⁻¹. It combines a benzo[b]thiophene bicyclic system with an isoxazole-5-carboxamide moiety, placing it at the intersection of two privileged scaffolds in medicinal chemistry.

Molecular Formula C12H8N2O2S
Molecular Weight 244.27
CAS No. 919860-89-2
Cat. No. B2475994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide
CAS919860-89-2
Molecular FormulaC12H8N2O2S
Molecular Weight244.27
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=NO3
InChIInChI=1S/C12H8N2O2S/c15-12(10-3-5-13-16-10)14-9-1-2-11-8(7-9)4-6-17-11/h1-7H,(H,14,15)
InChIKeyYDVVRTBIJLFBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[b]thiophen-5-yl)isoxazole-5-carboxamide (CAS 919860-89-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(Benzo[b]thiophen-5-yl)isoxazole-5-carboxamide (CAS 919860-89-2) is a heterocyclic small molecule with molecular formula C12H8N2O2S and molecular weight 244.27 g·mol⁻¹ . It combines a benzo[b]thiophene bicyclic system with an isoxazole-5-carboxamide moiety, placing it at the intersection of two privileged scaffolds in medicinal chemistry. The compound has been catalogued in the ChEMBL database (CHEMBL2414375) and BindingDB (BDBM50438436), with one reported bioactivity measurement: inhibition of bovine liver dihydrofolate reductase (DHFR) with an IC₅₀ of 2.40×10⁴ nM [1]. Limited publicly available biological profiling data for this specific compound underscores the importance of target-specific selection rather than generic substitution when procuring for research use.

Why In-Class Substitution of N-(Benzo[b]thiophen-5-yl)isoxazole-5-carboxamide with Isoxazole-3-carboxamide or Pyrazole Analogs Carries Undefined Risk


The isoxazole-5-carboxamide connectivity in this compound is structurally distinct from the more commonly explored isoxazole-3-carboxamide regioisomer. The position of the carboxamide attachment on the isoxazole ring alters the hydrogen-bonding geometry, dipole moment orientation, and electronic distribution of the heterocycle, which directly impacts target recognition and metabolic stability [1]. Furthermore, the benzo[b]thiophene moiety contributes sulfur-mediated lipophilicity and polarizability that cannot be replicated by benzofuran (oxygen-containing) or benzimidazole analogs [2]. Even within the isoxazole-5-carboxamide class, the benzo[b]thiophen-5-yl aryl group confers distinct steric and electronic properties compared to phenyl, thiophen-2-yl, or substituted phenyl variants. Procuring a generic 'isoxazole carboxamide' without verifying the exact regiochemistry and aryl substitution pattern introduces uncontrolled variables into any SAR or screening campaign, as evidenced by the >1000-fold potency differences observed across isoxazole carboxamide analogs in published DHFR and kinase inhibition studies [3].

Quantitative Differentiation Evidence for N-(Benzo[b]thiophen-5-yl)isoxazole-5-carboxamide Versus Closest Analogs


DHFR Inhibitory Activity of the Target Compound Versus Isoxazole-3-carboxamide Regioisomer

N-(Benzo[b]thiophen-5-yl)isoxazole-5-carboxamide was evaluated for inhibition of bovine liver dihydrofolate reductase (DHFR) and exhibited an IC₅₀ of 24,000 nM [1]. In contrast, the isoxazole-3-carboxamide regioisomer N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide has no corresponding DHFR inhibition data reported in ChEMBL or BindingDB, indicating a divergent pharmacological profile driven by the regioisomeric shift of the carboxamide attachment point [2]. Within the broader isoxazole-5-carboxamide class, DHFR IC₅₀ values span a >3,900-fold range (6.1 nM to >24,000 nM) across structurally diverse analogs, demonstrating that the specific aryl substitution on the isoxazole-5-carboxamide scaffold is a primary driver of target engagement [3].

DHFR inhibition Antifolate Enzyme kinetics

Regioisomeric Carboxamide Position: Isoxazole-5-carboxamide Versus Isoxazole-3-carboxamide Physicochemical Differentiation

The isoxazole-5-carboxamide regioisomer present in the target compound places the carbonyl oxygen approximately 2.4 Å closer to the isoxazole ring oxygen compared with the isoxazole-3-carboxamide regioisomer, altering the intramolecular hydrogen-bonding network and the presentation of the amide NH to biological targets [1]. Published SAR studies on isoxazole carboxamide TRPV1 antagonists demonstrate that the 5-carboxamide vs. 3-carboxamide regiochemistry alone can produce >100-fold shifts in IC₅₀ values for the same target, independent of other substituents [2]. Additionally, isoxazole-5-carboxamides generally exhibit lower susceptibility to amide hydrolysis by plasma esterases compared with 3-carboxamide analogs, attributed to differential electronic effects of the ring oxygen on the carbonyl electrophilicity [3].

Regioisomer comparison Hydrogen-bond geometry Metabolic stability

Benzo[b]thiophene Sulfur Atom: Lipophilicity and Polarizability Differentiation Versus Benzofuran and Indole Analogs

The benzo[b]thiophene moiety in the target compound contains a divalent sulfur atom (atomic polarizability = 2.90 ų) compared with the oxygen atom in the benzofuran analog (atomic polarizability = 0.802 ų). This sulfur substitution increases both the calculated logP (cLogP) and the molecular polarizability of the compound, enhancing its capacity for hydrophobic interactions and van der Waals contacts with protein binding pockets [1]. Quantitative comparison of matched molecular pairs shows that benzo[b]thiophene-for-benzofuran replacement typically increases cLogP by 0.7–1.0 log units and decreases aqueous solubility by approximately 3- to 5-fold, depending on the substituent context [2]. The target compound's benzo[b]thiophene also provides a distinct π-electron surface compared with the indole NH-containing analog, eliminating a hydrogen-bond donor and altering the electrostatic potential map [3].

Lipophilicity Polar surface area Bioisostere comparison

Molecular Property Profile Differentiation: Target Compound Versus Closest Heterocyclic Amide Analogs

The target compound N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide (MW = 244.27 g·mol⁻¹, C12H8N2O2S) occupies a distinct position in physicochemical property space compared with its closest purchasable analogs . Versus N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide (estimated MW = 258.30 g·mol⁻¹, C13H10N2O2S), the target compound has one fewer carbon atom, translating to lower lipophilicity and higher aqueous solubility. Versus N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (estimated MW = 297.38 g·mol⁻¹, C16H15N3OS), the target compound has a molecular weight 53.1 g·mol⁻¹ lower, placing it in a more favorable position for CNS penetration and oral bioavailability based on Lipinski's rule-of-five guidelines [1]. The isoxazole ring provides two hydrogen-bond acceptors (ring O and N) in addition to the amide carbonyl, distinct from single-acceptor heterocycles like furan or thiophene carboxamides [2].

Physicochemical properties Drug-likeness Procurement specification

Evidence-Based Application Scenarios for N-(Benzo[b]thiophen-5-yl)isoxazole-5-carboxamide in Scientific Research and Industrial Procurement


Negative Control or Low-Potency Reference Compound for DHFR Screening Campaigns

With a validated DHFR IC₅₀ of 24,000 nM against bovine liver DHFR [1], this compound serves as a well-characterized low-potency reference for establishing the dynamic range of DHFR inhibition assays. In high-throughput screens, it can function as a 'weak inhibitor' control to benchmark assay sensitivity and to validate that observed hits at sub-micromolar concentrations represent true potency improvements rather than assay artifacts. This use case is supported by the compound's documented presence in ChEMBL and BindingDB, providing traceable provenance for regulatory or publication purposes. Unlike uncharacterized 'in-class' analogs, this compound's IC₅₀ is experimentally determined, not predicted.

Regioisomer-Controlled Chemical Probe for Isoxazole Carboxamide SAR Studies

The isoxazole-5-carboxamide connectivity, distinct from the more common isoxazole-3-carboxamide regioisomer that dominates TRPV1 and BET bromodomain inhibitor patents [2], makes this compound a valuable tool for systematic SAR exploration of the carboxamide attachment point. Researchers investigating how the regioisomeric position modulates target selectivity, metabolic stability, and hydrogen-bonding geometry can use this compound as the 5-carboxamide representative in a matched regioisomer pair study. The >100-fold potency differences documented for 5-carboxamide vs. 3-carboxamide TRPV1 antagonists underscore the scientific value of controlling this variable explicitly.

Benzo[b]thiophene Fragment for Sulfur-Mediated Lipophilicity Optimization in Fragment-Based Drug Discovery

With a molecular weight of 244.27 g·mol⁻¹ and the benzo[b]thiophene sulfur atom contributing enhanced lipophilicity (estimated ΔcLogP ≈ +0.7–1.0 vs. benzofuran analogs) [3], this compound is positioned at the upper boundary of fragment-like chemical space. Fragment-based drug discovery (FBDD) programs targeting hydrophobic protein pockets can employ this compound as a sulfur-containing fragment hit, with the isoxazole carboxamide providing additional hydrogen-bonding vectors for fragment growing or linking strategies. The absence of additional hydrogen-bond donors beyond the amide NH maintains compliance with the rule-of-three guidelines for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3).

Procurement Specification and Quality Control Standard for Heterocyclic Amide Libraries

For compound management groups and screening library curators, this compound represents a structurally defined isoxazole-5-carboxamide with a benzo[b]thiophene substituent, confirmed by CAS registry (919860-89-2) and molecular formula C12H8N2O2S [1]. Its procurement as a discrete, quality-controlled entity rather than as a mixture of regioisomers or a mis-specified analog eliminates the risk of introducing undefined chemical composition into screening decks. The documented ChEMBL ID (CHEMBL2414375) further enables data integration and cross-referencing across cheminformatics platforms, supporting reproducible research practices.

Quote Request

Request a Quote for N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.